N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide
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Overview
Description
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes a dicyanobutadiene moiety and a 3-methylphenyl group
Preparation Methods
The synthesis of N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4,4-dicyano-1,3-butadiene with 3-methylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is refluxed to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide involves its interaction with molecular targets through its dicyanobutadiene and 3-methylphenyl groups. These interactions can lead to the modulation of specific pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide can be compared with similar compounds such as:
N-[(1E,3E)-3-(phenylimino)prop-1-en-1-yl]aniline: This compound has a similar structure but differs in the presence of a phenylimino group instead of the dicyanobutadiene moiety.
N,N’-dimethyl-1,3-propanediamine: Although structurally different, this compound shares some reactivity patterns with this compound.
These comparisons highlight the unique features of this compound, such as its dicyanobutadiene moiety, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-12-5-3-7-15(9-12)18(13(2)19)8-4-6-14(10-16)11-17/h3-9H,1-2H3/b8-4+ |
InChI Key |
CCWOFCIFAYOGNC-XBXARRHUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N(/C=C/C=C(C#N)C#N)C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)N(C=CC=C(C#N)C#N)C(=O)C |
Origin of Product |
United States |
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